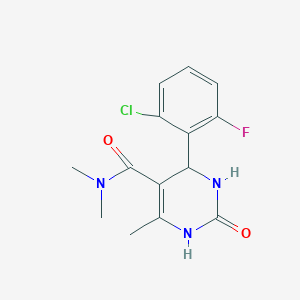![molecular formula C18H20ClN3O B4011492 3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4011492.png)
3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
描述
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves ring closure reactions, starting from specific precursors. For instance, the synthesis of related compounds involves reactions of oxo-chromene derivatives with amino-pyrazole, leading to novel pyrazolo[3,4-b]pyridines through ring opening followed by ring closure reactions (Halim & Ibrahim, 2022). Such methods might be applicable or adaptable for synthesizing the compound of interest, emphasizing the significance of precursor selection and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridine derivatives has been extensively studied through spectral analysis and quantum studies. The chemical structure is often confirmed using elemental analysis and spectral data. For example, studies on similar compounds have utilized DFT (Density Functional Theory) calculations to confirm stability and structure (Halim & Ibrahim, 2022). These analyses provide deep insights into the molecular conformations, electronic properties, and overall stability of the compound.
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[4,3-c]pyridine derivatives includes nucleophilic attacks, as evidenced by their local reactivity descriptors. For instance, compounds with similar structures exhibit high reactivity at certain carbon positions for nucleophilic attacks, as demonstrated through computational analyses (Halim & Ibrahim, 2022). These properties are crucial for understanding the chemical behavior and potential reactivity patterns of the compound under study.
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]pyridine derivatives, such as melting points, solubility, and crystal structures, can be determined experimentally. The crystal packing and hydrogen bonding patterns provide insights into the solid-state structure and stability of these compounds. For example, closely related compounds exhibit specific molecular conformations and hydrogen bonding patterns in their crystal structures (Sagar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, can be extensively studied using theoretical methods like DFT. These studies reveal the electronic absorption spectra, hyperpolarizability, and other electronic properties. For closely related molecules, such analyses have confirmed the stability and provided a theoretical foundation for understanding their chemical behavior (Halim & Ibrahim, 2022).
属性
IUPAC Name |
[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-14-7-5-12(6-8-14)17-15-11-22(10-9-16(15)20-21-17)18(23)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXIDZQSIYKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4011411.png)
![4-methyl-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4011417.png)
![N-{4-[({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4011422.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4011425.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4011430.png)
![4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4011437.png)

![7-benzoyl-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4011467.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4011472.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4011478.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4011480.png)
![ethyl 1-{N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4011485.png)
![N-(2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011500.png)
